1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid (CAS 920019-65-4; molecular formula C16H12N2O4; molecular weight 296.28 g/mol) is a synthetic 1-substituted indazole-3-carboxylic acid derivative bearing a benzodioxole (methylenedioxyphenyl) moiety at the N1 position via a methylene linker. This compound belongs to the indazole-3-carboxylic acid family, a privileged scaffold in medicinal chemistry that has yielded clinically approved 5-HT3 receptor antagonists (e.g., granisetron) and the anticancer agent lonidamine.

Molecular Formula C16H12N2O4
Molecular Weight 296.28 g/mol
CAS No. 920019-65-4
Cat. No. B13989083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid
CAS920019-65-4
Molecular FormulaC16H12N2O4
Molecular Weight296.28 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CN3C4=CC=CC=C4C(=N3)C(=O)O
InChIInChI=1S/C16H12N2O4/c19-16(20)15-11-3-1-2-4-12(11)18(17-15)8-10-5-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2,(H,19,20)
InChIKeySUENJRHYQIGPIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid (CAS 920019-65-4): Core Identity for Procurement Decisions


1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid (CAS 920019-65-4; molecular formula C16H12N2O4; molecular weight 296.28 g/mol) is a synthetic 1-substituted indazole-3-carboxylic acid derivative bearing a benzodioxole (methylenedioxyphenyl) moiety at the N1 position via a methylene linker . This compound belongs to the indazole-3-carboxylic acid family, a privileged scaffold in medicinal chemistry that has yielded clinically approved 5-HT3 receptor antagonists (e.g., granisetron) and the anticancer agent lonidamine [1][2]. Its structural architecture—an indazole core with a free 3-carboxylic acid group and a benzodioxol-5-ylmethyl N1 substituent—positions it as a chemically distinct, computationally characterizable analog within this therapeutically validated chemotype.

Why In-Class Indazole-3-Carboxylic Acids Cannot Substitute for CAS 920019-65-4: Physicochemical Differentiation Mandates Compound-Specific Procurement


Within the 1-substituted indazole-3-carboxylic acid family, the N1 substituent exerts a dominant influence over lipophilicity, polar surface area, and metabolic liability—three parameters that govern membrane permeability, solubility, and oxidative stability . The benzodioxol-5-ylmethyl group of CAS 920019-65-4 (LogP 2.51, PSA 73.58 Ų) generates a physicochemical profile that is measurably distinct from the 2,4-dichlorobenzyl analog lonidamine (LogP 3.74–4.32, PSA 55.1 Ų), the unsubstituted 1-benzyl analog (LogP 3.11, PSA 55.12 Ų), and the parent indazole-3-carboxylic acid (LogP 1.26, PSA 65.98 Ų) [1]. These differences are not cosmetic; they predict altered absorption, distribution, and cytochrome P450-mediated clearance behavior [2]. Therefore, substituting CAS 920019-65-4 with a structurally related analog introduces uncontrolled experimental variables in any biological assay or synthetic workflow. The quantitative evidence below establishes where this compound's differentiation is verifiable and procurement-relevant.

Quantitative Differentiation Evidence for CAS 920019-65-4 vs. Closest Analogs


Lipophilicity (LogP) Differentiation: CAS 920019-65-4 Occupies an Intermediate Lipophilicity Window Between Parent Indazole-3-Carboxylic Acid and the Clinical Candidate Lonidamine

CAS 920019-65-4 exhibits a computed LogP of 2.51, which is approximately 1.2–1.8 log units lower than lonidamine (LogP 3.74–4.32) and 0.6 log units lower than 1-benzyl-1H-indazole-3-carboxylic acid (LogP 3.11), yet 1.25 log units higher than the parent indazole-3-carboxylic acid scaffold (LogP 1.26) [1]. This intermediate lipophilicity positions the compound closer to the optimal oral drug-likeness range (LogP 1–3), theoretically predicting improved aqueous solubility and reduced non-specific protein binding relative to the more lipophilic dichlorobenzyl and benzyl analogs.

Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area (PSA) Differentiation: Higher PSA of CAS 920019-65-4 Predicts Enhanced Aqueous Solubility and Distinct Blood-Brain Barrier Penetration Profile vs. Lonidamine

The computed topological polar surface area (TPSA) of CAS 920019-65-4 is 73.58 Ų, which is approximately 18.5 Ų higher than lonidamine (PSA 55.1 Ų) and 18.4 Ų higher than 1-benzyl-1H-indazole-3-carboxylic acid (PSA 55.12 Ų) . The increased PSA arises from the additional oxygen atoms in the benzodioxole ring (two ether oxygens plus the methylenedioxy bridge) versus the chlorine atoms and unsubstituted phenyl ring in the comparators. A PSA value above 70 Ų is associated with reduced passive blood-brain barrier permeation (threshold for CNS penetration is generally <60–70 Ų) and improved aqueous solubility relative to lower-PSA analogs.

Polar surface area Aqueous solubility CNS penetration

Benzodioxole Moiety Confers a Distinct Metabolic Fate vs. Halogenated Benzyl Analogs: CYP450-Mediated O-Demethylenation vs. Arene Oxide Formation

The benzodioxole (methylenedioxyphenyl) ring of CAS 920019-65-4 undergoes CYP450-mediated metabolism via O-demethylenation of the methylenedioxy bridge, generating a catechol intermediate and carbon monoxide as a byproduct [1][2]. This pathway is mechanistically distinct from the metabolic fate of lonidamine's 2,4-dichlorobenzyl group, which proceeds via arene oxide formation and glutathione conjugation [3]. The benzodioxole ring also has a documented capacity to form quasi-irreversible metabolite-intermediate (MI) complexes with CYP450 enzymes, which can lead to time-dependent inhibition of specific CYP isoforms [2]. This differentiation means that CAS 920019-65-4 and its halogenated analogs are not interchangeable in metabolic stability assays or in experimental systems where CYP450 modulation is a relevant endpoint.

Metabolic stability Cytochrome P450 Benzodioxole metabolism

Indazole-3-Carboxylic Acid Scaffold Is Pharmacologically Validated via 5-HT3 Receptor Antagonism: Class-Level Activity Framework for CAS 920019-65-4

The indazole-3-carboxylic acid scaffold is a validated pharmacophore for 5-HT3 receptor antagonism, as demonstrated by Bermudez et al. (J. Med. Chem., 1990) who reported that conformationally constrained indazole-3-carboxylate esters and amides achieve nanomolar 5-HT3 receptor binding affinity (e.g., granisetron, a 1-methyl-1H-indazole-3-carboxamide, is an approved 5-HT3 antagonist) [1]. In BindingDB, 1-substituted indazole-3-carboxylic acid amides exhibit 5-HT3 receptor IC50 values ranging from 6.56 nM (CHEMBL349048) to >10,000 nM depending on the amide substituent [2]. CAS 920019-65-4 retains the free carboxylic acid at C3, which can serve as a synthetic handle for amide or ester derivatization to access this validated pharmacological space. Importantly, the N1 benzodioxol-5-ylmethyl substituent is structurally distinct from the N1-methyl group of granisetron, offering a differentiated vector for exploration of 5-HT3 or related receptor subtypes.

5-HT3 receptor Serotonin antagonist Indazole pharmacophore

Molecular Weight and Atom Composition Differentiation: CAS 920019-65-4 Is a Lighter, Non-Halogenated Scaffold with Distinct Synthetic Tractability vs. Lonidamine

CAS 920019-65-4 (MW 296.28 g/mol; C16H12N2O4) is approximately 25 g/mol lighter than lonidamine (MW 321.16 g/mol; C15H10Cl2N2O2) and contains no halogen atoms, resulting in a lower heavy-atom count and reduced molecular complexity . The absence of chlorine atoms eliminates potential liabilities associated with halogenated aromatics, including photochemical dehalogenation, covalent protein adduct formation via arene oxide intermediates, and environmental persistence concerns. Additionally, the compound's molecular weight falls within the 'lead-like' range (MW ≤ 350), making it suitable for fragment elaboration or scaffold-hopping campaigns where additional substituents can be installed without exceeding drug-like MW thresholds.

Molecular weight Lead-likeness Fragment-based drug discovery

Recommended Application Scenarios for CAS 920019-65-4 Based on Quantitative Differentiation Evidence


Lead-Like Fragment Library Design for 5-HT3 or Related GPCR Targets

CAS 920019-65-4 combines a pharmacologically validated indazole-3-carboxylic acid scaffold with a non-halogenated N1 substituent and a molecular weight of 296 g/mol, placing it firmly within the lead-like chemical space. Its free carboxylic acid enables direct amide coupling for parallel library synthesis targeting the 5-HT3 receptor, where class-level evidence demonstrates that appropriately substituted indazole-3-carboxamides achieve nanomolar potency [1][2]. The intermediate LogP (2.51) and elevated PSA (73.58 Ų) predict adequate aqueous solubility for screening in biochemical assay media, an advantage over the more lipophilic lonidamine scaffold. Researchers building GPCR-targeted fragment or lead-like libraries can use this compound as a differentiated starting point that is chemically distinct from the 1-methylindazole (granisetron-type) and 1-(2,4-dichlorobenzyl) (lonidamine-type) sub-series.

Negative Control or Orthogonal Chemotype for Lonidamine-Based Hexokinase/Glycolysis Studies

Lonidamine inhibits mitochondrially bound hexokinase with IC50 values of 90 µM (aerobic glycolysis) and 45 µM (anaerobic glycolysis) in Ehrlich ascites tumor cells [1]. The benzodioxole-substituted analog (CAS 920019-65-4) provides a structurally related but physicochemically differentiated comparator for probing the structure-activity relationship of hexokinase inhibition. The benzodioxole ring replaces the dichlorobenzyl group, resulting in a LogP reduction of ~1.2–1.8 units and a PSA increase of ~18.5 Ų, which together may modulate mitochondrial membrane partitioning—a parameter relevant to lonidamine's mechanism. Although direct hexokinase inhibitory data for CAS 920019-65-4 are not available, its procurement alongside lonidamine enables controlled comparative experiments to evaluate the contribution of N1-substituent lipophilicity and electronics to target engagement and cellular activity.

CYP450 Metabolism and Benzodioxole Toxicology Research

The 1,3-benzodioxole (methylenedioxyphenyl) moiety of CAS 920019-65-4 is a well-characterized substrate for CYP450-mediated O-demethylenation, generating carbon monoxide and a catechol metabolite, and can form quasi-irreversible MI complexes with specific CYP isoforms [1][2]. This compound serves as a useful probe for studying methylenedioxyphenyl metabolism in the context of an indazole scaffold, an area relevant to understanding the metabolic fate of benzodioxole-containing drug candidates (e.g., stiripentol, paroxetine analogs). Importantly, the free carboxylic acid group provides a convenient analytical handle for LC-MS/MS quantification in in vitro microsomal or hepatocyte stability assays. The absence of confounding halogen substituents simplifies metabolite identification compared to lonidamine.

Synthetic Intermediate for Diversified Indazole-3-Carboxamide Libraries

The free carboxylic acid at C3 of CAS 920019-65-4 is a versatile synthetic handle for amide bond formation with primary or secondary amines using standard coupling reagents (e.g., HATU, EDC/HOBt). This allows rapid generation of structurally diverse indazole-3-carboxamide libraries for high-throughput screening against a range of targets beyond 5-HT3, including kinases (e.g., GSK-3, ROCK, CDK) for which indazole-containing inhibitors have been reported [1]. The benzodioxole N1 substituent provides a hydrogen-bond-capable, non-halogenated vector that may engage distinct accessory binding pockets compared to simple N1-alkyl or N1-benzyl indazole analogs. Procurement of the free acid as a single batch supports consistent library production with controlled purity profiling.

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